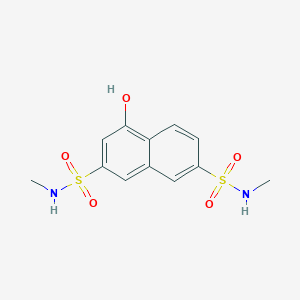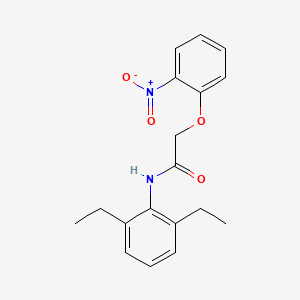
4-hydroxy-N,N'-dimethyl-2,7-naphthalenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves complex reactions including acylation, amidation, and sulfonation processes. For example, the synthesis of 4-hydroxynaphthalen-1-yl derivatives has been achieved through diazotization of sulfonamide derivatives and subsequent coupling with 1-naphthol in alkaline medium, demonstrating the versatility of naphthalene-based compounds in chemical synthesis (El-Gaby et al., 2018).
Molecular Structure Analysis
The molecular structure of naphthalene sulfonamide derivatives, including those similar to 4-hydroxy-N,N'-dimethyl-2,7-naphthalenedisulfonamide, is characterized by their complex aromatic systems which are essential for their reactivity and interactions. X-ray crystallography and NMR techniques often reveal the presence of intramolecular hydrogen bonding and other structural features critical to their chemical behavior (Daub & Whaley, 1978).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including hydrodesulfurization, demonstrating their potential in catalysis and environmental applications. The reactivity of these compounds is influenced by their aromatic structure and substituents, which can affect their interaction with other molecules and catalysts (Isoda et al., 1996).
Physical Properties Analysis
The physical properties of naphthalene sulfonamide derivatives, such as solubility and melting points, are crucial for their application in different domains. These properties are significantly influenced by the molecular structure and the presence of functional groups, affecting their behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 4-hydroxy-N,N'-dimethyl-2,7-naphthalenedisulfonamide, including its acidity, basicity, and reactivity towards different reagents, are determined by its molecular structure. Studies on similar compounds reveal their potential as intermediates in the synthesis of dyes, pharmaceuticals, and other chemicals, highlighting the importance of understanding these properties for practical applications (Rufchahi & Gilani, 2012).
特性
IUPAC Name |
4-hydroxy-2-N,7-N-dimethylnaphthalene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S2/c1-13-20(16,17)9-3-4-11-8(5-9)6-10(7-12(11)15)21(18,19)14-2/h3-7,13-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFYUNCMMGOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5666158.png)
![9-ethyl-4-[5-(methoxymethyl)-2-furoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5666164.png)
![[(1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-3-pyrrolidinyl)methyl]amine hydrochloride](/img/structure/B5666167.png)

![4-ethyl 2-isopropyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5666182.png)
![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
![3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5666196.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5666205.png)
![2-(4-fluorophenyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5666217.png)
![7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666219.png)
![3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5666227.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5666256.png)